molecular formula C12H15N B13098358 3-Isopropyl-1-methyl-1H-indole

3-Isopropyl-1-methyl-1H-indole

Cat. No.: B13098358
M. Wt: 173.25 g/mol
InChI Key: DBSCJCSYAJNLCT-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Isopropyl-1-methyl-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the isopropyl and methyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic methods that allow for efficient and high-yield production. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-methyl-3-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)11-8-13(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

DBSCJCSYAJNLCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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